

# Infrared (IR) spectrum analysis of 2-Chloro-6-hydroxybenzonitrile

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## Compound of Interest

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An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of **2-Chloro-6-hydroxybenzonitrile**

## Abstract

This technical guide provides a comprehensive framework for the infrared (IR) spectrum analysis of **2-Chloro-6-hydroxybenzonitrile** (CAS 89999-90-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] For researchers, quality control analysts, and drug development professionals, IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for structural verification and purity assessment. This document delineates the fundamental principles of IR analysis as applied to this molecule, predicts its characteristic spectral features based on its functional groups, presents a validated experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and offers a detailed guide to spectral interpretation. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

## Introduction: The Molecular Profile of 2-Chloro-6-hydroxybenzonitrile

**2-Chloro-6-hydroxybenzonitrile** is a substituted aromatic compound with the molecular formula  $C_7H_4ClNO$ . [1][2] Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group, a nitrile (-C≡N) group, and a chlorine (-Cl) atom. The relative positions of these groups dictate the molecule's chemical reactivity and its unique spectroscopic fingerprint.

As an intermediate, confirming the identity and purity of **2-Chloro-6-hydroxybenzonitrile** is a critical step in any synthesis workflow. Infrared spectroscopy is exceptionally well-suited for this task, as it directly probes the vibrational modes of the molecule's constituent functional groups, providing a near-instantaneous confirmation of its chemical architecture.

Caption: Molecular structure of **2-Chloro-6-hydroxybenzonitrile**.

## Theoretical IR Absorption Profile: A Functional Group Analysis

The IR spectrum of **2-Chloro-6-hydroxybenzonitrile** can be predicted by dissecting the molecule into its core functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies.

- **Hydroxyl (-OH) Group (Phenolic):** The O-H stretching vibration is highly sensitive to hydrogen bonding. In the solid state, extensive intermolecular hydrogen bonding is expected, giving rise to a strong and characteristically broad absorption band in the 3550-3200  $\text{cm}^{-1}$  region.<sup>[3][4]</sup> The breadth of this peak is a key indicator of H-bonding and distinguishes it from the sharp, "free" O-H stretch seen in dilute, non-polar solutions.<sup>[5][6]</sup>
- **Aromatic C-H Stretching:** The stretching vibrations of the C-H bonds on the benzene ring are expected to appear just above 3000  $\text{cm}^{-1}$ . These absorptions are typically of weak to medium intensity and can be found in the 3100-3000  $\text{cm}^{-1}$  range.<sup>[7][8][9][10]</sup> Their presence helps to distinguish aromatic C-H from aliphatic C-H stretches, which occur below 3000  $\text{cm}^{-1}$ .<sup>[11]</sup>
- **Nitrile (-C≡N) Group:** The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in the spectrum. For aromatic nitriles, this absorption is strong, sharp, and appears in the 2240-2220  $\text{cm}^{-1}$  region.<sup>[12][13]</sup> The frequency is slightly lower than that of saturated nitriles (2260-2240  $\text{cm}^{-1}$ ) due to electronic conjugation with the aromatic  $\pi$ -system, which slightly weakens the C≡N bond.<sup>[13][14][15]</sup>
- **Aromatic Ring C=C Stretching:** The benzene ring itself has complex in-plane skeletal vibrations. These typically result in a series of medium-to-strong absorptions in the 1600-1450  $\text{cm}^{-1}$  region.<sup>[7][9][16]</sup> Often, two prominent bands near 1600  $\text{cm}^{-1}$  and 1500  $\text{cm}^{-1}$  are observed.<sup>[10]</sup>

- Fingerprint Region Vibrations:
  - C-O Stretch (Phenolic): A strong absorption corresponding to the C-O stretching vibration is expected in the 1280-1000  $\text{cm}^{-1}$  range.[\[5\]](#)[\[6\]](#)
  - C-H Out-of-Plane (OOP) Bending: The out-of-plane bending of the aromatic C-H bonds gives rise to strong absorptions in the 900-675  $\text{cm}^{-1}$  range.[\[7\]](#)[\[9\]](#) The specific pattern of these bands is highly diagnostic of the ring's substitution pattern.[\[16\]](#)
  - C-Cl Stretch: The carbon-chlorine stretch typically appears as a medium-to-strong band in the lower frequency fingerprint region, generally between 850-550  $\text{cm}^{-1}$ .[\[17\]](#)[\[18\]](#) Its exact position can be influenced by the overall molecular structure, making definitive assignment challenging without computational support.

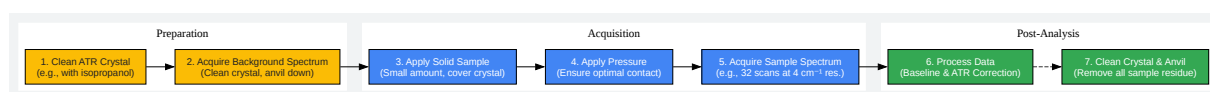
**Table 1: Predicted IR Absorption Frequencies for 2-Chloro-6-hydroxybenzonitrile**

| Wavenumber ( $\text{cm}^{-1}$ ) | Functional Group & Vibrational Mode | Expected Intensity & Shape       |
|---------------------------------|-------------------------------------|----------------------------------|
| 3550 - 3200                     | O-H Stretch (H-bonded)              | Strong, Broad                    |
| 3100 - 3000                     | Aromatic C-H Stretch                | Weak to Medium, Sharp            |
| 2240 - 2220                     | -C≡N Stretch (Aromatic)             | Strong, Sharp                    |
| 1600 - 1450                     | Aromatic C=C Ring Stretch           | Medium to Strong, Multiple Bands |
| 1280 - 1000                     | Phenolic C-O Stretch                | Strong                           |
| 900 - 675                       | Aromatic C-H Out-of-Plane Bend      | Strong                           |
| 850 - 550                       | C-Cl Stretch                        | Medium to Strong                 |

## Experimental Protocol: ATR-FTIR Analysis

For solid samples like **2-Chloro-6-hydroxybenzonitrile**, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique.[\[19\]](#) It requires minimal to no sample preparation, is

non-destructive, and provides high-quality, reproducible spectra in seconds.[20][21][22] This protocol is designed to be self-validating by ensuring consistent and optimal sample-crystal contact.



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Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

## Step-by-Step Methodology

- Instrument Preparation:
  - 1.1 Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean.[23] Wipe gently with a lint-free swab dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
  - 1.2 Background Scan: With the clean, empty crystal, acquire a background spectrum. This is a critical step that measures the instrument's environment (e.g., atmospheric H<sub>2</sub>O and CO<sub>2</sub>) and is automatically subtracted from the sample spectrum.
- Sample Application & Acquisition:
  - 2.1 Sample Placement: Place a small amount of the solid **2-Chloro-6-hydroxybenzonitrile** powder directly onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed.
  - 2.2 Apply Pressure: Lower the instrument's press arm and apply consistent pressure to the sample. This step is crucial as it ensures intimate contact between the solid particles and the crystal surface, which is necessary for the evanescent wave to penetrate the sample effectively.[21][23] Poor contact results in a weak, low-quality spectrum.

- 2.3 Data Collection: Acquire the sample spectrum. Typical parameters for high-quality data are a spectral range of 4000-400  $\text{cm}^{-1}$ , a resolution of 4  $\text{cm}^{-1}$ , and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing & Cleaning:
  - 3.1 Processing: The resulting spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline. An ATR correction algorithm may be applied if a direct comparison to library spectra recorded via the transmission method is required.
  - 3.2 Cleaning: After analysis, release the pressure, remove the bulk of the sample powder, and clean the crystal surface and press tip thoroughly as described in step 1.1.

## Interpreting the Spectrum: A Practical Walkthrough

A representative IR spectrum of **2-Chloro-6-hydroxybenzonitrile** will exhibit a series of peaks that directly correspond to the predicted absorptions. The analysis involves correlating each significant peak to a specific molecular vibration.

### Table 2: Analysis of a Representative 2-Chloro-6-hydroxybenzonitrile IR Spectrum

| Observed Peak (cm <sup>-1</sup> ) | Intensity     | Shape | Assignment & Rationale  |
|-----------------------------------|---------------|-------|---|
| ~3350                             | Strong        | Broad | O-H Stretch (H-bonded): Confirms the presence of the hydroxyl group. The broadness is definitive evidence of intermolecular hydrogen bonding, typical for a solid-state phenol. <a href="#">[3]</a> <a href="#">[4]</a> |
| ~3075                             | Weak          | Sharp | Aromatic C-H Stretch: Indicates C-H bonds on an sp <sup>2</sup> hybridized carbon (the benzene ring). Its position above 3000 cm <sup>-1</sup> is characteristic. <a href="#">[7]</a> <a href="#">[10]</a>              |
| ~2235                             | Strong        | Sharp | -C≡N Stretch: A highly diagnostic peak confirming the nitrile functional group. Its position is consistent with conjugation to an aromatic ring. <a href="#">[12]</a> <a href="#">[13]</a>                              |
| ~1590, ~1470                      | Medium-Strong | Sharp | Aromatic C=C Ring Stretch: These peaks are characteristic of the benzene ring's skeletal vibrations and confirm the aromatic core of the molecule.<br><a href="#">[9]</a> <a href="#">[16]</a>                          |

|       |        |       |   |
|-------|--------|-------|---|
| ~1220 | Strong | Sharp | Phenolic C-O Stretch:<br>Confirms the hydroxyl group is attached to the aromatic ring.  |
| ~780  | Strong | Sharp | Aromatic C-H Out-of-Plane Bend: This strong absorption in the fingerprint region is related to the substitution pattern on the aromatic ring.   |
| ~710  | Medium | Sharp | C-Cl Stretch: This peak falls within the expected range for a carbon-chlorine bond and helps confirm the presence of the chloro-substituent. <a href="#">[17]</a><br><a href="#">[18]</a> |

Expert Insight: The true power of IR spectroscopy in a quality control setting lies in its use as a "fingerprint."[\[24\]](#) While the assignment of individual peaks is crucial for initial identification, a direct comparison of the entire spectrum of a new batch against a validated reference standard of **2-Chloro-6-hydroxybenzonitrile** is the most reliable method for confirming identity and detecting gross impurities. Any significant deviation in peak position, relative intensity, or the appearance of unexpected peaks would warrant further investigation by other analytical techniques.

## Conclusion

The infrared spectrum of **2-Chloro-6-hydroxybenzonitrile** is rich with information, providing a clear and unambiguous fingerprint of its molecular structure. The key diagnostic features include the broad O-H stretch centered around  $3350\text{ cm}^{-1}$ , the sharp and strong nitrile absorption near  $2235\text{ cm}^{-1}$ , and the characteristic aromatic ring vibrations. The ATR-FTIR method detailed herein offers a rapid, reliable, and robust protocol for acquiring high-quality

spectra, making it an indispensable tool for identity confirmation and quality assessment in research and industrial applications. This guide provides the foundational knowledge and practical steps required to perform and interpret this analysis with confidence and scientific rigor.

## References

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.
- Chemistry Steps. (n.d.). Infrared spectra of aromatic rings.
- JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- PubChem. (n.d.). **2-Chloro-6-hydroxybenzonitrile**. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- University of the West Indies. (n.d.). Sample preparation for FT-IR.
- Journal of Chemical Education. (1998). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. ACS Publications.
- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Table of IR Absorptions.
- Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.
- Michigan State University, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
- Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry.
- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.

- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube.
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
- Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.
- ACS Omega. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Publications.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- National Center for Biotechnology Information. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC.
- University of Massachusetts. (n.d.). IR Chart.
- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- AZoM. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis?
- ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000  $\text{cm}^{-1}$ .
- The Journal of Physical Chemistry B. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. ACS Publications.
- MySkinRecipes. (n.d.). **2-Chloro-6-Hydroxybenzonitrile**.
- Defense Technical Information Center. (1963). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS.
- National Center for Biotechnology Information. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. PMC.
- Chemsrvc. (2025, August 25). 2-Chloro-6-mercapto benzonitrile | CAS#:72371-52-9.
- ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile.
- Semantic Scholar. (2025, August 8). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile.
- University of Calgary. (n.d.). Infrared spectra handout.
- ResearchGate. (n.d.). Raman spectrum of 2-chloro-6-methylbenzonitrile.

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## Sources

- 1. 2-Chloro-6-Hydroxybenzonitrile [myskinrecipes.com]
- 2. 2-Chloro-6-hydroxybenzonitrile | C<sub>7</sub>H<sub>4</sub>ClNO | CID 4407995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spcm.ac.in [spcm.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 15. scribd.com [scribd.com]
- 16. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 20. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 21. agilent.com [agilent.com]
- 22. azom.com [azom.com]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. Interpreting Infrared Spectra - Specac Ltd [specac.com]
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